Cas no 2199016-24-3 (2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one)
2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)-1-piperidinyl]-
- 2199016-24-3
- AKOS032711903
- F6482-3666
- 2-(4-fluorophenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
- 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone
- 2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one
- 2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one
-
- Inchi: 1S/C15H17FN4O/c16-13-3-1-12(2-4-13)11-15(21)19-9-5-14(6-10-19)20-17-7-8-18-20/h1-4,7-8,14H,5-6,9-11H2
- InChI Key: OKGGYRUBOCBANY-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC(N2N=CC=N2)CC1)CC1=CC=C(F)C=C1
Computed Properties
- Exact Mass: 288.13863934g/mol
- Monoisotopic Mass: 288.13863934g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 51Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- Boiling Point: 502.7±60.0 °C(Predicted)
- pka: 1.66±0.29(Predicted)
2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6482-3666-2μmol |
2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one |
2199016-24-3 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6482-3666-5μmol |
2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one |
2199016-24-3 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6482-3666-10μmol |
2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one |
2199016-24-3 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6482-3666-20μmol |
2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one |
2199016-24-3 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6482-3666-1mg |
2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one |
2199016-24-3 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6482-3666-2mg |
2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one |
2199016-24-3 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6482-3666-3mg |
2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one |
2199016-24-3 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6482-3666-4mg |
2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one |
2199016-24-3 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6482-3666-5mg |
2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one |
2199016-24-3 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6482-3666-10mg |
2-(4-fluorophenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one |
2199016-24-3 | 10mg |
$118.5 | 2023-09-08 |
2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one
Professional Introduction to Compound with CAS No. 2199016-24-3 and Product Name: 2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one
Compound with the CAS number 2199016-24-3 and the product name 2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential therapeutic applications. The presence of a fluorophenyl group and a piperidine moiety in its structure contributes to its distinctive chemical properties, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including an ethyl ketone moiety and a triazole ring. The triazole ring is particularly noteworthy as it is known for its ability to enhance the bioavailability and metabolic stability of pharmaceutical compounds. This feature has been extensively studied in recent years, leading to the development of numerous triazole-based drugs that have demonstrated efficacy in treating various diseases. The incorporation of the triazole ring into the molecular framework of this compound suggests that it may exhibit similar beneficial properties, making it a valuable asset in the quest for novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The fluorophenyl group is known to interact with specific receptors in the brain, which has led to its exploration in the development of drugs targeting conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, the piperidine moiety has been shown to improve blood-brain barrier penetration, a critical factor for ensuring that therapeutic compounds reach their target sites effectively. The combination of these structural elements in 2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one makes it an intriguing candidate for further research in this area.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their enhanced binding affinity and selectivity. The fluorophenyl group in this compound is expected to contribute to these properties by increasing the interactions between the molecule and its biological targets. This has been observed in various fluorinated drug candidates that have shown improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The ability of fluorine atoms to modulate electronic properties and influence metabolic pathways makes them indispensable in modern drug design.
The piperidine ring is another key feature that contributes to the compound's potential as a therapeutic agent. Piperidine derivatives are widely used in pharmaceuticals due to their favorable pharmacokinetic properties and ability to interact with biological targets effectively. For instance, several FDA-approved drugs contain piperidine moieties, which have been instrumental in treating conditions ranging from hypertension to antiviral infections. The presence of a piperidine ring in 2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one suggests that it may exhibit similar benefits, potentially making it useful for treating a variety of diseases.
The triazole ring adds another layer of complexity to this compound's structure, providing additional opportunities for interaction with biological targets. Triazole-based compounds have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The ability of triazoles to form stable bonds with biological molecules has made them valuable scaffolds in drug design. In particular, the 1,2,3-triazole moiety has been shown to enhance drug efficacy by improving binding affinity and reducing metabolic degradation. These findings suggest that the triazole ring in 2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one may contribute significantly to its therapeutic potential.
From a synthetic chemistry perspective, this compound presents an interesting challenge due to its complex structure. However, recent advancements in synthetic methodologies have made it possible to construct such molecules with high efficiency and precision. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in building intricate molecular frameworks like that of this compound. These methods allow chemists to construct complex structures step-by-step while maintaining high yields and purity levels.
The pharmacological evaluation of this compound is currently underway in several research laboratories worldwide. Preliminary studies have shown promising results regarding its ability to interact with specific biological targets relevant to neurological disorders. These findings are encouraging but require further validation through rigorous preclinical studies before any clinical trials can be initiated. The ultimate goal is to demonstrate not only efficacy but also safety profiles that would support its development into a new therapeutic agent.
In conclusion,2-(4-fluorophenyl)-1-4-(2H-1,2,3-triazol-2-ylo)piperidinylethanone (CAS No: 219901624) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. The combination of a fluorophenyl, triazole, and piperidine moiety makes it an intriguing candidate for further investigation into neurological disorders among other conditions where such structural elements confer beneficial properties on drug candidates.
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